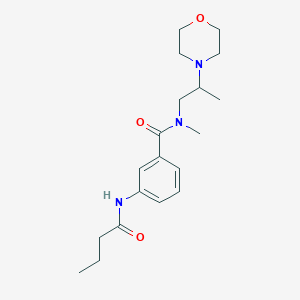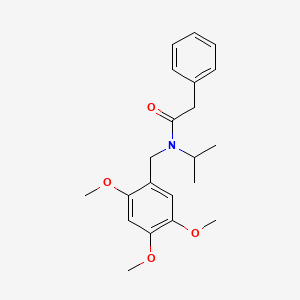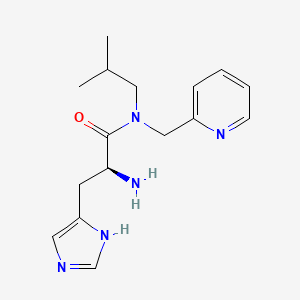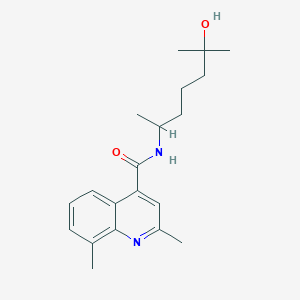![molecular formula C17H19FN4O2 B5901435 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)
2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide, also known as compound X, is a novel chemical compound that has shown potential in various scientific research applications. It is a small-molecule inhibitor that targets specific proteins involved in various physiological and pathological processes.
Mechanism of Action
Compound X targets specific proteins involved in various physiological and pathological processes. It inhibits the activity of enzymes involved in the regulation of cell proliferation and survival. In addition, it inhibits the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors. Furthermore, it reduces neuronal damage by inhibiting the activation of specific signaling pathways involved in neurodegeneration.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it reduces the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors. Furthermore, it reduces neuronal damage by inhibiting the activation of specific signaling pathways involved in neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X in lab experiments is its specificity towards specific proteins involved in various physiological and pathological processes. This allows for the targeted inhibition of specific pathways involved in disease progression. However, one of the limitations of using 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X is its potential toxicity towards normal cells. Therefore, careful dosing and monitoring are necessary to ensure the safety of lab experiments.
Future Directions
There are many potential future directions for the use of 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X in scientific research. One possible direction is the development of more potent and specific analogs of 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X that can target specific pathways involved in disease progression. Another direction is the investigation of the potential of 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the potential of 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X in the treatment of other diseases, such as autoimmune diseases, should also be explored.
Synthesis Methods
The synthesis of 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X involves a series of chemical reactions that result in the formation of a benzamide derivative. The starting material is 2-fluorobenzoyl chloride, which undergoes a reaction with N-(3-aminopropyl)pyridine-3-amine to form 2-fluoro-N-(2-pyridin-3-ylaminoethyl)benzamide. This intermediate then undergoes a reaction with 3-aminopropionyl chloride to form 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Compound X has shown potential in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In addition, it has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide X has shown neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-fluoro-N-[3-oxo-3-[2-(pyridin-3-ylamino)ethylamino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-15-6-2-1-5-14(15)17(24)22-9-7-16(23)21-11-10-20-13-4-3-8-19-12-13/h1-6,8,12,20H,7,9-11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIILKYJGYMELGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)NCCNC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)

![1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5901383.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5901395.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine](/img/structure/B5901417.png)

![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)

![2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5901448.png)